

13,14-dihydro-15-keto-PGE1 chemical structure and properties

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Compound of Interest

Compound Name: 13,14-dihydro-15-keto-PGE1

Cat. No.: B156300

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An In-depth Technical Guide to 13,14-dihydro-15-keto-PGE1

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1), a primary metabolite of the potent signaling molecule Prostaglandin E1. This document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and pharmacology.

Chemical Structure and Identifiers

13,14-dihydro-15-keto-PGE1 is a C20 fatty acid derivative and a member of the eicosanoid family. Its structure is characterized by a five-membered cyclopentane ring with two aliphatic side chains. The formation of this metabolite from PGE1 involves the reduction of the double bond at C13-C14 and the oxidation of the hydroxyl group at C15 to a ketone.

Table 1: Chemical Identifiers for **13,14-dihydro-15-keto-PGE1**

Identifier	Value
IUPAC Name	7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid[1]
SMILES String	CCCCC(=O)CC[C@H]1--INVALID-LINK--O[1]
CAS Number	5094-14-4[1]
PubChem CID	165284[1]
Molecular Formula	C20H34O5[1]
Synonyms	15-keto-13,14-dihydro-PGE1, 13,14-Dihydro-15-ketoprostaglandin E1[1]

Physicochemical Properties

The physicochemical properties of **13,14-dihydro-15-keto-PGE1** are crucial for its handling, storage, and experimental use. While experimental data on properties such as melting and boiling points are not readily available, several key parameters have been determined.

Table 2: Physicochemical Properties of **13,14-dihydro-15-keto-PGE1**

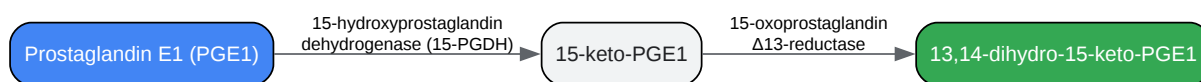
Property	Value	Source
Molecular Weight	354.5 g/mol	PubChem[1]
Solubility in DMF	>100 mg/mL	Cayman Chemical[2]
Solubility in DMSO	>50 mg/mL	Cayman Chemical[2]
Solubility in Ethanol	>50 mg/mL	Cayman Chemical[2]
Solubility in PBS (pH 7.2)	>1.6 mg/mL	Cayman Chemical[2]
Stability	Stable for ≥ 2 years at -20°C in methyl acetate	Cayman Chemical[2]

Biological Significance and Activity

13,14-dihydro-15-keto-PGE1 is primarily known as an inactive metabolite of Prostaglandin E1. The metabolic conversion of PGE1 to this compound is a key step in the biological inactivation of PGE1's potent physiological effects.

Metabolic Pathway

The formation of **13,14-dihydro-15-keto-PGE1** from PGE1 is a two-step enzymatic process. First, the hydroxyl group at C15 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Subsequently, the double bond between C13 and C14 is reduced by 15-oxoprostaglandin Δ 13-reductase.



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Figure 1: Metabolic pathway of Prostaglandin E1 to **13,14-dihydro-15-keto-PGE1**.

Biological Activity

While generally considered inactive, **13,14-dihydro-15-keto-PGE1** exhibits some residual biological activity. It has been shown to be a weak inhibitor of ADP-induced platelet aggregation in human platelet-rich plasma, with a reported IC₅₀ of 14.8 µg/mL.^{[2][3][4]} This is significantly weaker than the parent compound, PGE1.

Recent studies on the analogous metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, suggest potential interactions with EP2 and EP4 receptors, indicating that these "inactive" metabolites might possess subtle biological roles that are yet to be fully elucidated.^[5]

Table 3: Quantitative Biological Data for **13,14-dihydro-15-keto-PGE1**

Assay	Species	System	IC ₅₀
ADP-induced Platelet Aggregation	Human	Platelet-rich plasma	14.8 µg/mL ^{[2][3][4]}

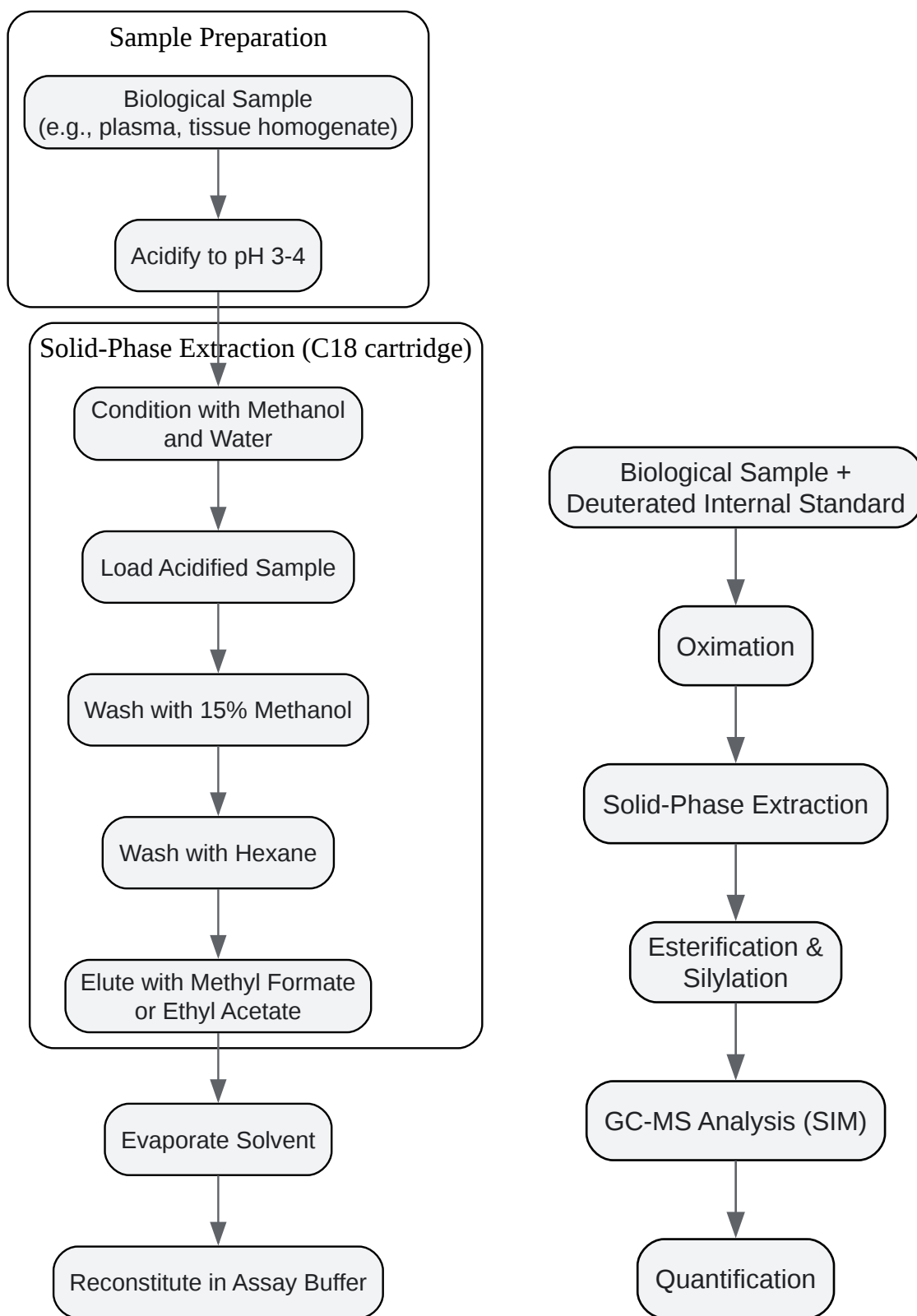
Experimental Protocols

Synthesis

A specific, detailed chemical synthesis protocol for **13,14-dihydro-15-keto-PGE1** is not readily available in the public domain. However, its synthesis can be conceptually approached through the enzymatic conversion from PGE1 or via multi-step organic synthesis routes common for prostaglandins. For research purposes, it is often more practical to obtain this compound from commercial suppliers.

Purification

The purification of **13,14-dihydro-15-keto-PGE1** from biological samples or reaction mixtures can be achieved using standard chromatographic techniques. A general workflow for the solid-phase extraction (SPE) of prostanoids is provided below.



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